BOC-Phenylalanine-Arginine is a synthetic compound that incorporates the amino acids phenylalanine and arginine, both of which play crucial roles in various biological processes. This compound is particularly significant in peptide synthesis due to its protective groups, which facilitate the stability and reactivity of the amino acids during chemical reactions. The BOC (tert-butyloxycarbonyl) group is commonly used to protect the amino group of amino acids, allowing for selective reactions without unwanted side reactions.
BOC-Phenylalanine-Arginine is classified as a protected amino acid derivative. It falls under the category of peptide building blocks, which are essential in the synthesis of larger peptides and proteins. The BOC group serves as a temporary protective group that can be removed under acidic conditions, making it a versatile choice in organic synthesis and medicinal chemistry.
The synthesis of BOC-Phenylalanine-Arginine typically involves solid-phase peptide synthesis techniques. In this method, the amino acids are sequentially added to a solid support, allowing for easier purification and manipulation. The process can be summarized in several key steps:
The synthesis may also utilize various solvents and conditions to optimize yield and purity. For example, reactions are often monitored using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure high conversion rates and product quality .
The molecular structure of BOC-Phenylalanine-Arginine can be represented as follows:
The structure features a phenylalanine residue linked to an arginine residue through a peptide bond, with the BOC group attached to the nitrogen of phenylalanine.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformation and purity levels .
BOC-Phenylalanine-Arginine participates in various chemical reactions typical for peptide synthesis:
These reactions are carefully controlled to prevent side reactions or degradation of sensitive functional groups within the peptides being synthesized .
The mechanism by which BOC-Phenylalanine-Arginine exerts its effects primarily revolves around its role in protein synthesis and interaction with biological systems. The compound acts as a building block for peptides that may have various biological activities, including antimicrobial properties or roles in signaling pathways.
Research has shown that peptides containing arginine often exhibit enhanced bioactivity due to arginine's involvement in nitric oxide production and cell signaling .
Relevant analyses include spectroscopic methods that provide information on its purity and structural integrity .
BOC-Phenylalanine-Arginine is utilized extensively in:
The development of tert-butyloxycarbonyl (BOC) chemistry in the 1950s by Carpino and McKay revolutionized peptide synthesis by providing an acid-labile protecting group compatible with stepwise chain elongation. Prior to its adoption, peptide synthesis relied heavily on benzyloxycarbonyl (Z) groups, which required harsh catalytic hydrogenation for removal—a process incompatible with complex or sensitive sequences [7]. The introduction of BOC protection enabled the use of mild acidic deprotection conditions (e.g., trifluoroacetic acid), thereby preserving side-chain functionalities and minimizing racemization. This breakthrough was instrumental in Bruce Merrifield’s development of solid-phase peptide synthesis (SPPS) in 1963, where BOC became the dominant strategy for three decades [7].
BOC-protected phenylalanine and arginine derivatives like BOC-Phe-Arg gained prominence due to their roles in synthesizing biologically active peptide sequences. For instance, early applications included the synthesis of enkephalins and kinins, where the BOC group ensured high coupling efficiency and purity. The arginine residue, with its highly basic guanidinium group, posed particular synthetic challenges due to side reactions during deprotection. BOC protection of arginine’s α-amino group—while using nitro, tosyl, or Pmc groups for the guanidinium moiety—provided an optimal solution, enabling efficient incorporation into peptide chains targeting GPCRs [7].
Table 1: Key Milestones in BOC-Protected Peptide Applications
Year Range | Development | Impact on BOC-Phe-Arg Utility |
---|---|---|
1950-1960 | Discovery of BOC protecting group | Enabled mild deprotection protocols |
1960-1980 | Solid-phase synthesis (SPPS) standardization | Facilitated automated synthesis of complex peptides |
1980-2000 | Combinatorial chemistry advancements | Allowed high-throughput screening of dipeptide motifs |
2000-Present | Hybrid/BOC-assisted green synthesis methodologies | Improved sustainability of peptide production [7] |
The shift toward fluorenylmethoxycarbonyl (FMOC) chemistry in the 1990s reduced BOC’s dominance due to FMOC’s milder base-labile deprotection. However, BOC protection retains critical niches, particularly in synthesizing peptides prone to aggregation or requiring orthogonal protection schemes. Modern adaptations include microwave-assisted BOC deprotection and chemoenzymatic synthesis, enhancing efficiency while maintaining the group’s historical advantages for acid-stable sequences [7]. BOC-Phe-Arg exemplifies this enduring utility, serving as a synthon in constrained cyclic peptides where its stability under iterative synthesis conditions is paramount.
The dipeptide sequence Phenylalanine-Arginine (Phe-Arg) constitutes a core pharmacophore in numerous natural ligands, particularly those engaging G protein-coupled receptors. This motif combines critical intermolecular forces: the aromatic side chain of phenylalanine facilitates hydrophobic pocket insertion and π-stacking, while the guanidinium group of arginine forms salt bridges and hydrogen bonds with acidic residues on target receptors. In unmodified dipeptides, rapid proteolytic degradation and conformational flexibility limit therapeutic utility. BOC protection addresses these limitations by N-terminal acylation, which significantly enhances metabolic stability and enforces specific conformational constraints [1] [3].
In melanocortin receptor ligands like agouti-related protein (AGRP), the Arg-Phe-Phe tripeptide (residues 111-113) forms a β-hairpin structure critical for receptor antagonism. Studies demonstrate that truncation or modification of this motif drastically reduces binding affinity. BOC-Phe-Arg serves as a scaffold to recapitulate this pharmacophore in minimized analogues. For example, β-hairpin mimetics incorporating D-Pro-Pro cyclization utilize BOC-Phe-Arg derivatives to stabilize the bioactive conformation, achieving sub-nanomolar binding at melanocortin-4 receptors (MC4R) with >160-fold selectivity over MC3R [2] [4]. This approach overcomes the inherent flexibility of linear peptides, demonstrating how BOC protection enables precise spatial orientation of the Phe-Arg side chains.
Table 2: Pharmacophoric Mimicry Using BOC-Phe-Arg Derivatives
Natural Ligand | Receptor Target | Mimetic Strategy | Biological Outcome |
---|---|---|---|
AGRP(110-117) | Melanocortin-4 Receptor | Cyclic octapeptide c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] | Sub-nM antagonist activity [2] |
Formyl Peptides | FPR1/FPR2 | BOC-Phe-Arg in hybrid peptidomimetics | Enhanced proteolytic resistance [9] |
Antimicrobial Peptides | Bacterial Membranes | Dipeptide amphiphiles with BOC-Phe-Arg | Disruption of membrane integrity [3] |
Beyond structural stabilization, the BOC group modulates peptide-cell membrane interactions. Cationic cell-penetrating peptides (CPPs) often incorporate arginine-rich sequences to facilitate uptake via endocytosis or direct translocation. BOC-Phe-Arg derivatives enhance this penetrative capacity by reducing net positive charge while maintaining guanidinium functionality, thereby balancing cellular internalization with reduced cytotoxicity. This balance is critical for intracellular GPCR targeting, where excessive charge promotes lysosomal trapping [3] [6]. Additionally, BOC protection allows conjugation to payloads (e.g., fluorescent tags or cytotoxic agents) via the free C-terminus, enabling the construction of peptide-drug conjugates (PDCs) that leverage the Phe-Arg motif for targeted delivery [3].
G protein-coupled receptors represent the largest family of drug targets, with peptide-activated Class A receptors constituting approximately 30% of the non-sensory GPCR pharmacopeia [5]. BOC-Phe-Arg derivatives exhibit particular relevance for two receptor subfamilies: formyl peptide receptors (FPRs) and melanocortin receptors (MCRs), where the Phe-Arg pharmacophore directly engages ligand-binding pockets.
FPR1 and FPR2 recognize N-formylated bacterial peptides (e.g., fMet-Leu-Phe), initiating neutrophil chemotaxis and immune responses. While the N-formyl group is essential for high-affinity FPR1 binding, FPR2 accommodates diverse ligands through a promiscuous binding pocket. BOC-Phe-Arg serves as a structural surrogate for formyl peptides by mimicking the cationic-aromatic features of fMet-Leu-Phe’s C-terminus. Computational docking studies reveal that the BOC carbonyl oxygen forms hydrogen bonds with Asn2857.45 in FPR2, while the phenylalanine side chain inserts into a hydrophobic cleft formed by transmembrane helices 6 and 7 [9]. This interaction is exploited in antagonists like PBP10, where BOC-Phe-Arg attenuates inflammation by blocking FPR2 activation in models of sterile inflammation.
Table 3: GPCR Targets Engaged by BOC-Phe-Arg-Containing Ligands
GPCR Subfamily | Endogenous Ligand | Role of Phe-Arg Motif | Therapeutic Area |
---|---|---|---|
Formyl Peptide Receptors (FPR1/2) | fMet-Leu-Phe | Hydrophobic insertion and ionic interaction [9] | Anti-inflammatory therapies |
Melanocortin Receptors (MC3R/MC4R) | α-MSH, AGRP | β-hairpin stabilization for antagonism [4] | Obesity, cachexia |
Protease-Activated Receptors (PARs) | Thrombin peptides | Tethered ligand mimicry [1] | Thrombosis, fibrosis |
Melanocortin receptors illustrate another targeting mechanism. MC4R antagonists for treating cachexia require blockade of the Arg6-Phe7-Arg8 motif in α-MSH. Cyclic peptides incorporating BOC-Phe-Arg enforce a type II β-turn spanning these residues, producing nanomolar antagonists with unprecedented selectivity. For example, compound 4 (Ac-c[Cys-His-d-Phe-Cys]-Nα-guanidinylbutyl-d-Trp-NH2) exhibits 4.1 nM binding affinity for MC4R but no activity at MC1/3/5R up to 10 μM [4]. This selectivity arises from BOC-Phe-Arg’s ability to occupy auxiliary subsites within MC4R’s extracellular vestibule, a region exhibiting higher conformational flexibility than other MCR subtypes.
The integration of BOC-Phe-Arg into peptide-drug conjugates (PDCs) further extends its GPCR applications. By conjugating cytotoxic agents to BOC-Phe-Arg via pH-sensitive linkers, researchers achieve receptor-specific drug delivery. For instance, FPR2-directed conjugates internalize via clathrin-mediated endocytosis, releasing payloads within acidic endosomes—a mechanism leveraging both receptor specificity and subcellular trafficking [3] [6]. This dual functionality underscores BOC-Phe-Arg’s versatility in bridging traditional peptide pharmacology with advanced drug delivery paradigms.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: